REACTION_CXSMILES
|
[F:1][CH:2]([F:6])[C:3](F)=O.[N:7]1([CH:13]=[CH:14][C:15]([O:17]C)=[O:16])CCCC[CH2:8]1.C([N:21](CC)CC)C.CNN.[OH-].[Na+]>C1(C)C=CC=CC=1>[F:1][CH:2]([F:6])[C:3]1[C:14]([C:15]([OH:17])=[O:16])=[CH:13][N:7]([CH3:8])[N:21]=1 |f:4.5|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)F
|
Name
|
methyl 3-piperidin-1-ylacrylate
|
Quantity
|
29.05 g
|
Type
|
reactant
|
Smiles
|
N1(CCCCC1)C=CC(=O)OC
|
Name
|
|
Quantity
|
25.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
methylhydrazine
|
Quantity
|
8.78 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
105.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −30° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over a period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with deionized water (250 ml)
|
Type
|
CUSTOM
|
Details
|
After separation of the phases
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted once with toluene (200 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 350 ml
|
Type
|
CUSTOM
|
Details
|
The reaction solution obtained in this manner
|
Type
|
CUSTOM
|
Details
|
was, at −50° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −50° C. for 2 h
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
over a period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated under reflux conditions for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The toluene phase was extracted with aqueous sodium hydroxide solution (10% strength, 100 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
WASH
|
Details
|
washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |